

Application Notes and Protocols for Reactions Involving 1,3-Diethylurea

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Compound of Interest

Compound Name: 1,3-Diethylurea

Cat. No.: B146665

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for key reactions involving **1,3-diethylurea**, a versatile intermediate in organic synthesis. The protocols outlined below are foundational for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Synthesis of 1,3-Diethylbarbituric Acid via Condensation with Malonic Acid

1,3-Diethylbarbituric acid and its derivatives are of significant interest in medicinal chemistry due to their sedative, hypnotic, and anticonvulsant properties. The following protocol details the synthesis of 1,3-diethylbarbituric acid through the condensation of **1,3-diethylurea** with malonic acid.

Experimental Protocol

Materials:

- **1,3-Diethylurea** (N,N'-diethylurea)
- Malonic acid
- Acetic anhydride

- Acetic acid
- Ethanol

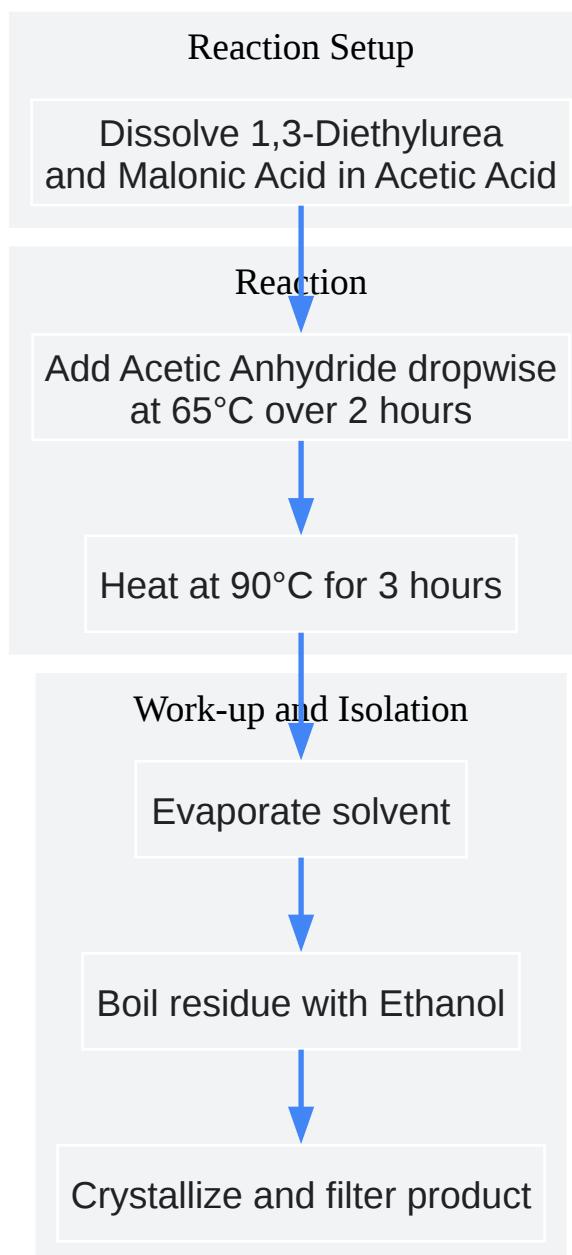
Procedure:

- In a suitable reaction vessel, dissolve **1,3-diethylurea** (0.05 mole, 5.81 g) and malonic acid (0.05 mole, 5.20 g) in acetic acid (40 ml).
- To this solution, add acetic anhydride (0.15 mole, 16 ml) dropwise over a period of two hours at a temperature of 65°C.
- After the addition is complete, raise the temperature to 90°C and maintain it for three hours.
- Remove the solvent by evaporation under reduced pressure.
- Boil the resulting residue with ethanol for fifteen minutes.
- Allow the solution to cool, promoting the crystallization of 1,3-diethylbarbituric acid.
- Collect the cubic crystals by filtration. The melting point of the purified product is 52°C.

Data Presentation

Reactant/Product	Molar Mass (g/mol)	Moles (mol)	Mass (g)	Volume (ml)
1,3-Diethylurea	116.16	0.05	5.81	-
Malonic Acid	104.06	0.05	5.20	-
Acetic Anhydride	102.09	0.15	-	16
Acetic Acid	60.05	-	-	40
Product				
1,3-Diethylbarbituric Acid	184.20	-	-	-

Experimental Workflow



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Caption: Workflow for the synthesis of 1,3-diethylbarbituric acid.

Synthesis of 1,3-Diethyl-2-thiobarbituric Acid

1,3-Diethyl-2-thiobarbituric acid serves as a key intermediate in the synthesis of various dyes and has applications in analytical chemistry. The following protocol is a general method for the synthesis of 2-thiobarbituric acid derivatives, adapted for the 1,3-diethyl substituted analog.

Experimental Protocol

Materials:

- 1,3-Diethylthiourea
- Diethyl malonate
- Sodium ethoxide (prepared in situ from sodium metal and ethanol)
- Absolute ethanol
- Hydrochloric acid (HCl)

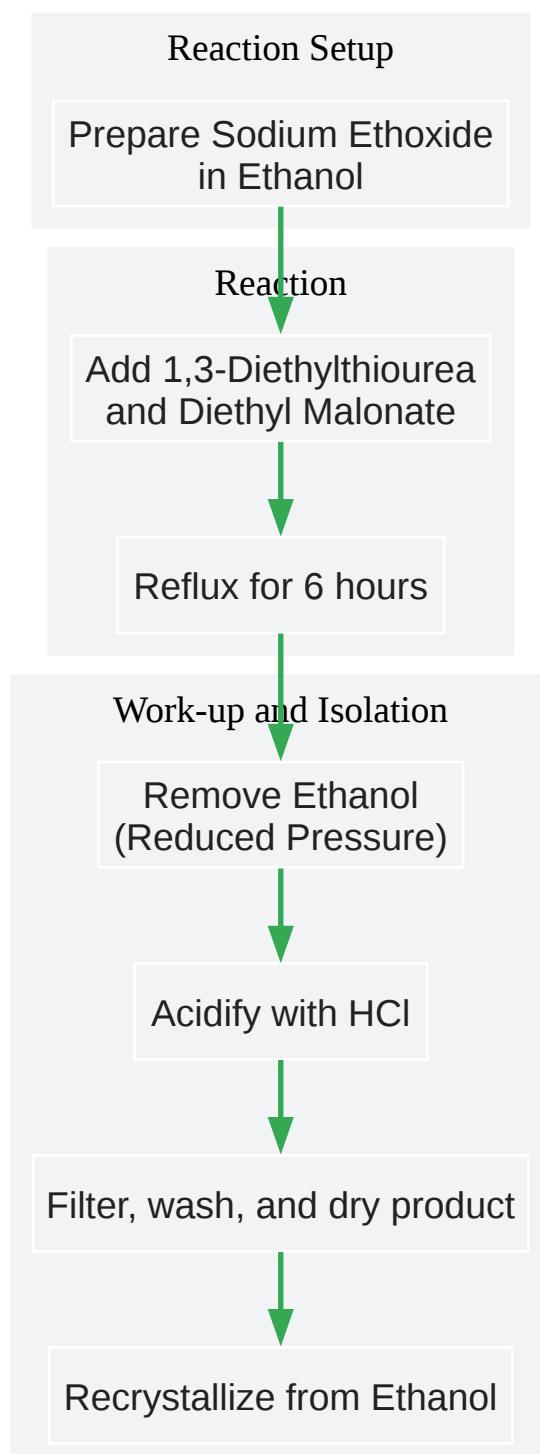
Procedure:

- Prepare a solution of sodium ethoxide by dissolving sodium metal (0.25 mol, 5.75 g) in absolute ethanol (200 mL) in a round-bottomed flask equipped with a reflux condenser.
- To the sodium ethoxide solution, add 1,3-diethylthiourea (0.25 mol, 33.06 g) and diethyl malonate (0.25 mol, 40.04 g, 37.8 mL).
- Heat the reaction mixture to reflux for 6 hours.
- After reflux, remove the ethanol by distillation under reduced pressure.
- Cool the resulting clear solution in an ice bath overnight.
- Acidify the cooled solution with hydrochloric acid to a pH of 1-2 to precipitate the crude product.
- Collect the precipitate by filtration, wash with cold water (50 mL), and dry in an oven at 105-110°C for 4 hours.
- Recrystallize the crude product from ethanol to obtain pure 1,3-diethyl-2-thiobarbituric acid.

Data Presentation

Reactant/Product	Molar Mass (g/mol)	Moles (mol)	Mass (g)	Volume (ml)
Sodium	22.99	0.25	5.75	-
Absolute Ethanol	46.07	-	-	200
1,3-Diethylthiourea	132.24	0.25	33.06	-
Diethyl Malonate	160.17	0.25	40.04	37.8
Product				
1,3-Diethyl-2-thiobarbituric Acid	200.26	-	-	-

Experimental Workflow



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Caption: Workflow for the synthesis of 1,3-diethyl-2-thiobarbituric acid.

Application in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.^[1] While a specific, optimized protocol for **1,3-diethylurea** in the Biginelli reaction is not detailed in the readily available literature, its structural similarity to urea suggests its applicability.

General Reaction Scheme

The general Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β -ketoester, and a urea or thiourea derivative.^[2]

Proposed Experimental Approach for **1,3-Diethylurea**

Reactants:

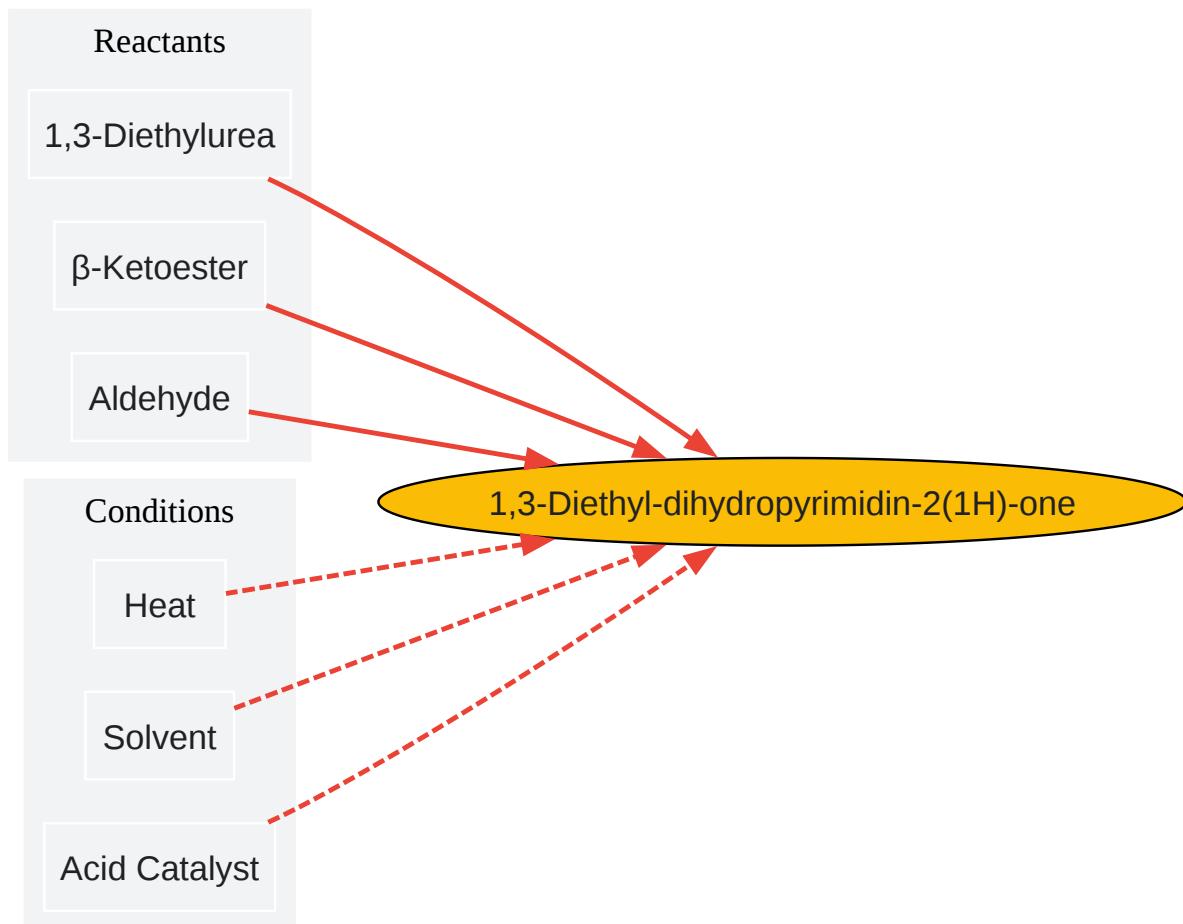
- An aromatic aldehyde (e.g., benzaldehyde)
- A β -ketoester (e.g., ethyl acetoacetate)
- **1,3-Diethylurea**
- An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
- A suitable solvent (e.g., ethanol)

General Procedure:

- Combine the aldehyde, β -ketoester, and **1,3-diethylurea** in a suitable solvent.
- Add a catalytic amount of acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to induce precipitation of the product.
- Isolate the product by filtration, wash with a cold solvent, and purify by recrystallization.

Researchers should optimize the reaction conditions, including the choice of catalyst, solvent, and reaction time, to achieve the best yields for the desired 1,3-diethyl-dihydropyrimidinone derivative.

Logical Relationship of the Biginelli Reaction



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Caption: Reactants and conditions for the Biginelli reaction.

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References

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
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